Arginyl adenylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

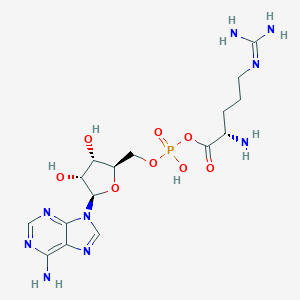

Arginyl adenylate, also known as this compound, is a useful research compound. Its molecular formula is C16H26N9O8P and its molecular weight is 503.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Significance

1. Aminoacyl-tRNA Synthetases:

Arginyl adenylate serves as an important intermediate in the reaction catalyzed by arginyl-tRNA synthetase, which is crucial for protein synthesis. The formation of this compound indicates the activation of arginine for incorporation into proteins, highlighting its role in translation and protein biosynthesis .

2. Energy Metabolism:

Adenylate kinase, an enzyme that utilizes this compound, is pivotal in cellular energy homeostasis. It catalyzes the reversible transfer of phosphate groups between adenine nucleotides, thereby regulating ATP and AMP levels within cells. This regulation is critical for maintaining energy balance and responding to metabolic demands .

Therapeutic Applications

1. Cancer Treatment:

Recent studies suggest that targeting the pathways involving this compound may offer new avenues for cancer therapies. For instance, manipulating the activity of adenylate kinase could influence tumor cell metabolism, potentially leading to reduced tumor growth .

2. Cardiovascular Diseases:

Alterations in adenylate kinase activity have been linked to various cardiovascular conditions. By understanding how this compound functions within these pathways, researchers aim to develop targeted treatments that can mitigate the effects of heart diseases .

Case Study 1: Aminoacyl-tRNA Synthetase Activity

A study investigated the formation of this compound as an intermediate in reactions catalyzed by arginyl-tRNA synthetase. The results indicated that while some reactions were successful in producing this compound, others did not yield detectable levels of this compound, suggesting variability in enzyme activity across different conditions .

Case Study 2: Adenylate Kinase and Cancer Metabolism

Research has demonstrated that inhibiting adenylate kinase can lead to decreased ATP levels in cancer cells, thereby inducing apoptosis. This study highlights the potential of targeting this compound pathways to develop novel anticancer therapies that exploit metabolic vulnerabilities in rapidly dividing cells .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Synthesis | Intermediate in aminoacyl-tRNA synthetase reactions | Essential for accurate translation |

| Energy Regulation | Involved in ATP/AMP balance via adenylate kinase | Critical for cellular energy homeostasis |

| Cancer Therapy | Targeting metabolic pathways involving this compound | Potential reduction in tumor growth |

| Cardiovascular Health | Influence on heart disease mechanisms through adenine nucleotide signaling | Development of targeted cardiovascular treatments |

Análisis De Reacciones Químicas

Formation of Arginyl Adenylate

This compound is synthesized via a two-step reaction catalyzed by ArgRS:

-

Activation of Arginine :

-

The carboxylate oxygen of arginine performs an in-line nucleophilic attack on the α-phosphate of ATP.

-

This displacement reaction forms an arginyl-adenylate intermediate and releases pyrophosphate (PPi).

-

The transition state is stabilized by interactions with catalytic residues (His159, His162, Lys156) and a magnesium ion .

-

-

Transfer to tRNA :

Key Reaction Steps:

| Step | Description | Catalytic Residues | Chemical Components |

|---|---|---|---|

| 1 | Arginine + ATP → Arginyl-adenylate + PPi | His159, His162, Lys156 | ATP, Mg2+, arginine |

| 2 | Arginyl-adenylate + tRNA → Arginyl-tRNA + AMP | None explicitly identified | tRNAArg |

Catalytic Residues and Mechanism

ArgRS belongs to the class Ia aminoacyl-tRNA synthetase family. Structural studies (PDB: 1F7U) reveal critical residues for catalysis :

| Residue | Role | Interaction |

|---|---|---|

| His159 | Stabilizes transition state | Hydrogen bonding with α-phosphate of ATP |

| His162 | Electrostatic stabilization | Interacts with ATP phosphates |

| Lys156 | Charge-charge interaction | Salt bridge with α-phosphate |

-

Magnesium Coordination : Mg2+ stabilizes the negatively charged transition state during adenylate formation .

-

Conformational Changes : tRNA binding induces structural rearrangements in ArgRS, enabling adenylate formation .

Controversies in Intermediate Detection

While this compound is widely accepted as an intermediate, some studies challenge its detectability:

-

Quaternary Complex Hypothesis : ArgRS may catalyze aminoacylation without releasing free this compound, operating through a transient enzyme-bound intermediate .

-

Kinetic Evidence : No this compound was isolated in reactions with brewer’s yeast ArgRS, suggesting direct transfer from ATP to tRNA .

Comparative Analysis with Other Adenylate-Forming Enzymes

This compound shares mechanistic parallels with intermediates in:

-

Acyl-CoA Synthetases : Form acyl-AMP intermediates but use coenzyme A as the nucleophile .

-

Non-Ribosomal Peptide Synthetases (NRPS) : Catalyze adenylation of amino acids but transfer to carrier proteins .

Mechanistic Divergences:

| Enzyme Class | Intermediate | Nucleophile |

|---|---|---|

| ArgRS | Arginyl-adenylate | tRNAArg |

| Acyl-CoA Synthetases | Acyl-AMP | Coenzyme A |

| NRPS | Aminoacyl-AMP | Phosphopantetheine |

Thermodynamic and Kinetic Data

-

Activation Energy : Proton NMR studies show substrate binding (ATP/arginine) reduces dissociation constants (KD) by 10–20 fold, enhancing reaction efficiency .

-

Protection Assays : Substrates (AMP, MgATP) protect ArgRS from inactivation by arginine-specific reagents (e.g., phenylglyoxal), confirming active-site binding .

Functional Implications

Propiedades

Número CAS |

15470-08-3 |

|---|---|

Fórmula molecular |

C16H26N9O8P |

Peso molecular |

503.41 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |

Clave InChI |

AJYPLWAQPDERQG-TWBCTODHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

Key on ui other cas no. |

15470-08-3 |

Sinónimos |

arginyl adenylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.